molecular formula C27H23N3O5S B2529185 2-Amino-6-benzyl-4-(3,4-dimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893318-30-4

2-Amino-6-benzyl-4-(3,4-dimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No. B2529185
M. Wt: 501.56
InChI Key: NVASIBRYZXLPEM-UHFFFAOYSA-N
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Description

The compound of interest, 2-Amino-6-benzyl-4-(3,4-dimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide, is a multifaceted molecule that appears to be related to various heterocyclic compounds synthesized for potential applications in medicinal chemistry and material science. The papers provided discuss the synthesis, reactions, and characterization of structurally related compounds, which can offer insights into the behavior and properties of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multicomponent reactions, as seen in the synthesis of 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides, which are synthesized via a three-component interaction involving 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide, arylcarbaldehydes, and active methylene nitriles . The process can lead to the formation of the target 2-amino-4H-pyrans or to stable triethylammonium salts of bis(1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides), which are new products from such interactions . The synthesis is selective and can be controlled based on the mechanism proposed in the study .

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using techniques such as single crystal X-ray diffraction, which was used to confirm the structure of the bis-adducts mentioned earlier . The molecular structure of these compounds is crucial for understanding their reactivity and potential applications. The asymmetric unit of a related co-crystal showed atoms of the fused-ring system and substituents like amino, cyano, and dimethoxyphenyl overlapped, indicating a complex molecular geometry .

Chemical Reactions Analysis

The reactivity of similar heterocyclic compounds is explored through their reactions with various reagents. For instance, 6-amino-4-(benzo[b]thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile reacted with active halogen-containing reagents to afford thieno[2,3-b]pyridine derivatives and with hydrazine hydrate to give a pyrazolo[3,4-b]pyridine derivative . These reactions demonstrate the synthetic potential of such compounds and their ability to form diverse heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of these heterocyclic compounds are influenced by their molecular structure. For example, the co-crystal structure mentioned earlier forms a helical chain structure in the crystal, linked by duplex amine N—H⋯O(methoxy) hydrogen bonds . Such structural features can affect the solubility, stability, and intermolecular interactions of the compounds, which are important for their practical applications.

Scientific Research Applications

Synthesis and Mechanism

Research has demonstrated the synthesis of related dihydropyrano[3,2-c][2,1]benzothiazine dioxides through multicomponent reactions involving active methylene nitriles, arylcarbaldehydes, and 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide. These compounds are synthesized via a three-component interaction, showcasing the flexibility in synthesizing a wide range of derivatives, including those with benzyl and dimethoxyphenyl groups. The mechanism of synthesis is complex and can lead to different products based on the reactants used, which suggests the compound can be synthesized through similar multicomponent reactions (Lega et al., 2016).

Biological Evaluation

A related study investigated the monoamine oxidase inhibitory activity of 2-amino-6-benzyl-4-phenyl-4,6-dihydrobenzo[c]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxides. The compounds synthesized in this research were evaluated as selective inhibitors of monoamine oxidase A and B. The results indicated that certain derivatives possess selective inhibitory activities, which could be promising for the development of therapeutic agents (Ahmad et al., 2019).

Antimicrobial Activity

Another aspect of the research on similar compounds includes the synthesis and evaluation of antimicrobial activity. Compounds containing the pyrano[2,3-c]pyrazole-5-carbonitrile skeleton were synthesized and screened for antibacterial activity. The study demonstrates the potential of these compounds, including those similar to the compound , to serve as effective agents against various bacterial strains (Mahdi, 2015).

properties

IUPAC Name

2-amino-6-benzyl-4-(3,4-dimethoxyphenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O5S/c1-33-22-13-12-18(14-23(22)34-2)24-20(15-28)27(29)35-25-19-10-6-7-11-21(19)30(36(31,32)26(24)25)16-17-8-4-3-5-9-17/h3-14,24H,16,29H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVASIBRYZXLPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(OC3=C2S(=O)(=O)N(C4=CC=CC=C43)CC5=CC=CC=C5)N)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-benzyl-4-(3,4-dimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

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